1-[(2,5-Dimethoxyphenyl)sulfonyl]piperidine-3-carboxylic acid
Overview
Description
1-[(2,5-Dimethoxyphenyl)sulfonyl]piperidine-3-carboxylic acid is a complex organic compound that features a piperidine ring substituted with a carboxylic acid group and a sulfonyl group attached to a dimethoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,5-Dimethoxyphenyl)sulfonyl]piperidine-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach is the sulfonylation of 2,5-dimethoxyphenyl with a suitable sulfonyl chloride, followed by the introduction of the piperidine ring through nucleophilic substitution. The final step involves the carboxylation of the piperidine ring to introduce the carboxylic acid group. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance efficiency and scalability. Purification techniques like crystallization, distillation, and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-[(2,5-Dimethoxyphenyl)sulfonyl]piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group or the carboxylic acid group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic ring or the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under various conditions, including acidic or basic environments.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, alkylated products.
Scientific Research Applications
1-[(2,5-Dimethoxyphenyl)sulfonyl]piperidine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[(2,5-Dimethoxyphenyl)sulfonyl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the piperidine ring can enhance binding affinity. The compound may modulate biological pathways by inhibiting or activating specific proteins, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
1-[(2,5-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxamide: Similar structure but with an amide group instead of a carboxylic acid group.
2,5-Dimethoxybenzenesulfonyl chloride: Lacks the piperidine ring and carboxylic acid group.
3-Piperidinecarboxylic acid: Lacks the dimethoxyphenyl and sulfonyl groups.
Uniqueness
1-[(2,5-Dimethoxyphenyl)sulfonyl]piperidine-3-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the sulfonyl and carboxylic acid groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in research and development.
Properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)sulfonylpiperidine-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO6S/c1-20-11-5-6-12(21-2)13(8-11)22(18,19)15-7-3-4-10(9-15)14(16)17/h5-6,8,10H,3-4,7,9H2,1-2H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKXIUPMTVDPSCH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCC(C2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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